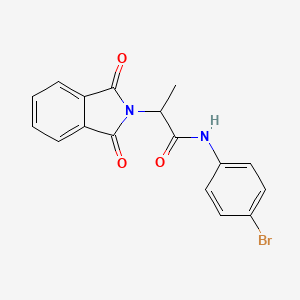![molecular formula C23H30O B7760076 4-[4-(4-Pentylcyclohexyl)phenyl]phenol](/img/structure/B7760076.png)
4-[4-(4-Pentylcyclohexyl)phenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Pentylcyclohexyl)phenyl]phenol is an organic compound with the molecular formula C17H26O. It is known for its unique structure, which includes a phenol group attached to a cyclohexyl ring substituted with a pentyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-Pentylcyclohexyl)phenyl]phenol typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a cyclization reaction, often starting from a suitable precursor such as a linear alkene.
Attachment of the Pentyl Chain: The pentyl chain is introduced via a Friedel-Crafts alkylation reaction, using pentyl chloride and a Lewis acid catalyst like aluminum chloride.
Phenol Group Introduction: The phenol group is then attached through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the cyclohexyl ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the phenol group to a cyclohexanol derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (chlorine, bromine), nitro groups, Lewis acids.
Major Products:
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-[4-(4-Pentylcyclohexyl)phenyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of liquid crystals and other advanced materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(4-Pentylcyclohexyl)phenyl]phenol involves its interaction with various molecular targets:
Molecular Targets: The phenol group can interact with enzymes and receptors, modulating their activity. The cyclohexyl ring and pentyl chain contribute to the compound’s hydrophobic interactions with lipid membranes.
Pathways Involved: The compound can influence signaling pathways related to inflammation and oxidative stress, potentially leading to therapeutic effects.
Comparison with Similar Compounds
4-[4-(4-Ethylcyclohexyl)phenyl]phenol: Similar structure but with an ethyl chain instead of a pentyl chain.
4-[4-(4-Methylcyclohexyl)phenyl]phenol: Contains a methyl chain, leading to different physical and chemical properties.
4-[4-(4-Propylcyclohexyl)phenyl]phenol: Features a propyl chain, affecting its reactivity and applications.
Uniqueness: 4-[4-(4-Pentylcyclohexyl)phenyl]phenol stands out due to its longer pentyl chain, which enhances its hydrophobic interactions and potentially increases its efficacy in certain applications compared to its shorter-chain analogs .
Properties
IUPAC Name |
4-[4-(4-pentylcyclohexyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(24)17-15-22/h10-19,24H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIHLLHOYPAXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
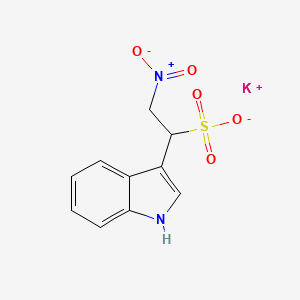
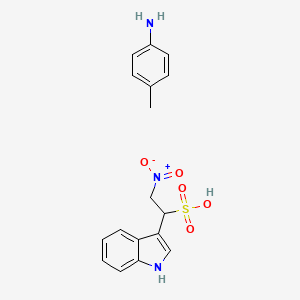
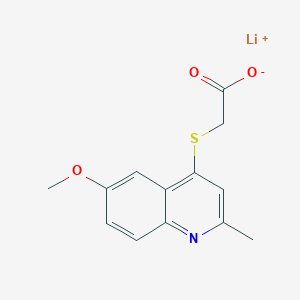
![sodium;(2R,3S,4S)-4-[(7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B7760011.png)
![N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide](/img/structure/B7760032.png)
![[(2R,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B7760052.png)
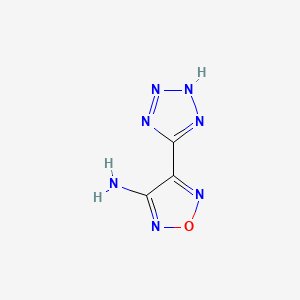
![5,5-dimethyl-2-[(3-nitroanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7760065.png)
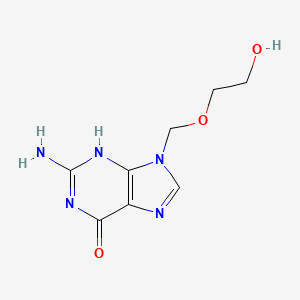

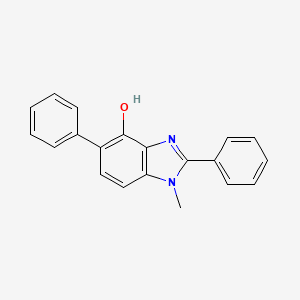
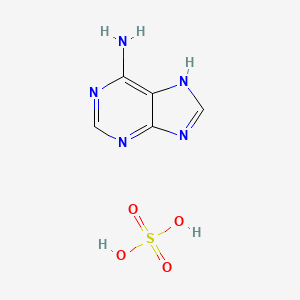
![b]Furan-21-yl acetate](/img/structure/B7760086.png)
